
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a dioxobutanoate group, which is a four-carbon chain with two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl and dioxobutanoate groups. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its size and electron density .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms in the compound. Brominated compounds tend to have higher boiling points and be less soluble in water compared to their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate, are utilized in stereoselective synthesis. They undergo intramolecular Wittig reactions yielding cyclobutene derivatives. These derivatives can produce highly electron-deficient 1,3-dienes upon ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998).
Synthesis of Nitrogen-Containing Bromophenols
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is involved in the synthesis of nitrogen-containing bromophenols. These compounds, derived from marine algae, have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Formation of Dicyanopyrazine and Biphenyl Derivatives
Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives (Moloudi et al., 2018).
Glycolic Acid Oxidase Inhibition
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate derivatives have been synthesized as potent inhibitors of porcine liver glycolic acid oxidase. This highlights their potential in biochemical applications (Williams et al., 1983).
Synthesis of Heterocycles
These compounds are used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles. The process involves intramolecular homolytic aromatic substitution (Allin et al., 2005).
Synthesis of Pyrazoles
Ethyl 2,3-dioxobutanoate-2-arylhydrazones are treated to produce cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, demonstrating its role in the synthesis of pyrazoles (Patel et al., 1991).
Isoxazole Synthesis
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate reacts with hydroxylamine to produce isoxazol derivatives, showcasing its versatility in organic synthesis (Obydennov et al., 2017).
Synthesis of Antimicrobial Compounds
It serves as a precursor for the synthesis of new compounds with antimicrobial activity, indicating its potential in developing new pharmaceuticals (Abdel-Wahab et al., 2008).
Synthesis of Triazole Derivatives
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is also used in the synthesis of triazole derivatives, which have various applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Synthesis of Cyclobutene Derivatives
A reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate leads to the stereoselective synthesis of cyclobutene derivatives, demonstrating its role in complex organic synthesis (Aboee-Mehrizi et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZOPORRBNIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
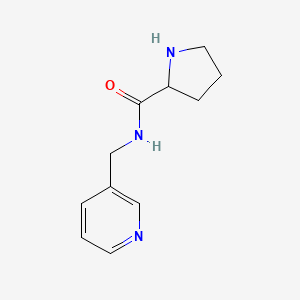
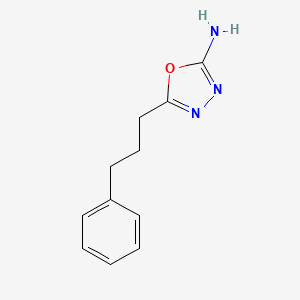
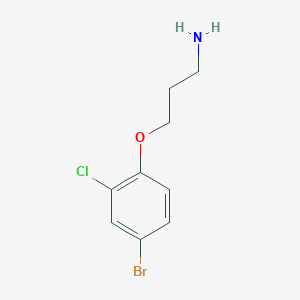
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)

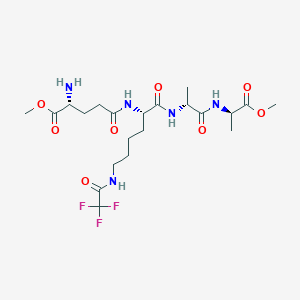
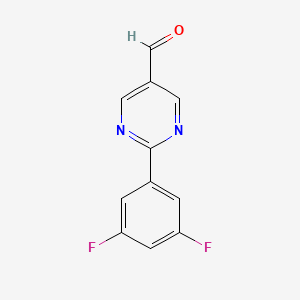


![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)